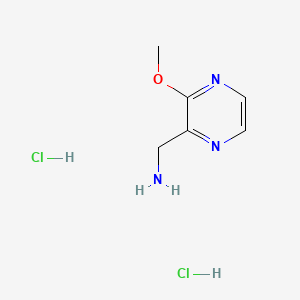
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazine derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride include:
(6-Methoxypyrazin-2-yl)methanamine hydrochloride: Similar in structure but with a different position of the methoxy group.
3-Isobutyl-2-methoxypyrazine: A methoxypyrazine with an isobutyl group instead of a methanamine group.
(3-Chloropyrazin-2-yl)methanamine dihydrochloride: Contains a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Propiedades
Fórmula molecular |
C6H11Cl2N3O |
|---|---|
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
(3-methoxypyrazin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-5(4-7)8-2-3-9-6;;/h2-3H,4,7H2,1H3;2*1H |
Clave InChI |
XTFBVCTUBQWHRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN=C1CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















